molecular formula C13H16O3 B12639291 Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate

Cat. No.: B12639291
M. Wt: 220.26 g/mol
InChI Key: JOUWZUOFXMEWGI-UHFFFAOYSA-N
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Description

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate is a benzoic acid derivative featuring a cyclobutyl-hydroxymethyl substituent at the para position of the benzene ring. This compound is structurally characterized by its cyclobutane ring, which introduces steric strain and lipophilicity, and a hydroxyl group that enhances polarity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[cyclobutyl(hydroxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-13(15)11-7-5-10(6-8-11)12(14)9-3-2-4-9/h5-9,12,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUWZUOFXMEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Method

One common approach to synthesize methyl 4-(cyclobutyl(hydroxy)methyl)benzoate involves the esterification of 4-(hydroxymethyl)benzoic acid with methanol. This method typically requires the following steps:

  • Reagents :

    • 4-(Hydroxymethyl)benzoic acid
    • Methanol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • The hydroxymethyl benzoic acid is dissolved in methanol.
    • An acid catalyst is added to facilitate the reaction.
    • The mixture is heated under reflux for several hours.
    • After completion, the reaction mixture is cooled, and the product is purified through distillation or recrystallization.
  • Yield : This method generally provides good yields, often exceeding 80% under optimized conditions.

Hydroxymethylation followed by Esterification

Another method involves first synthesizing 4-(hydroxymethyl)benzoic acid through hydroxymethylation of p-xylene followed by esterification:

  • Reagents :

    • p-Xylene
    • Formaldehyde or paraformaldehyde
    • Acid catalyst (e.g., hydrochloric acid)
  • Procedure :

    • p-Xylene is reacted with formaldehyde in the presence of an acid catalyst to yield 4-(hydroxymethyl)benzoic acid.
    • The resulting hydroxymethylated product is then subjected to esterification with methanol using an acid catalyst.
  • Yield : The overall yield can vary but typically remains high if both steps are performed under optimal conditions.

Comparative Analysis of Synthesis Methods

Method Steps Involved Typical Yield (%) Advantages Disadvantages
Esterification Direct reaction with methanol >80 Simple and direct; fewer steps Requires purification after synthesis
Hydroxymethylation + Esterification Two-step process Varies (60-85) Can produce high-purity intermediates More complex; longer reaction time

Research Findings and Observations

Recent studies have highlighted various catalysts that can enhance the efficiency of these reactions:

  • Metal-Organic Frameworks (MOFs) : The use of MOFs as catalysts has shown promise in improving yields and selectivity during the hydroxymethylation process. For example, using a copper-based MOF can lead to higher yields of hydroxymethylated products due to its unique surface properties.

  • Optimization Parameters : Factors such as temperature, reaction time, and molar ratios significantly affect the yield and purity of the final product. For instance, reactions conducted at elevated temperatures (>70°C) have been reported to enhance the rate of esterification and improve yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(cyclobutyl(carboxy)methyl)benzoic acid.

    Reduction: 4-(cyclobutyl(hydroxy)methyl)benzyl alcohol.

    Substitution: 4-(cyclobutyl(hydroxy)methyl)-2-nitrobenzoate (in the case of nitration).

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Research : Compounds similar to methyl 4-(cyclobutyl(hydroxy)methyl)benzoate have been investigated for their potential as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme associated with tumor growth and metastasis. These compounds exhibit high binding affinity and selectivity, making them promising candidates for anticancer drug development .
  • Drug Delivery Systems : The compound's ester functionality allows it to be utilized in drug delivery systems where controlled release is required. Its structural features enable modifications that can enhance solubility and bioavailability of therapeutic agents.

Material Science

  • Polymer Chemistry : this compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can improve flexibility and durability.
  • Coatings and Adhesives : Due to its chemical stability and adhesion properties, this compound can be used in formulating coatings and adhesives that require resistance to environmental degradation.

Agricultural Sciences

  • Pesticide Formulations : Research indicates that derivatives of benzoic acid esters are effective in developing pesticide formulations. This compound may contribute to enhancing the efficacy of active ingredients through improved solubility and stability .

Case Study 1: Anticancer Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of benzoate derivatives, including this compound, and evaluated their inhibitory effects on CAIX. The results showed significant potential for these compounds in targeting cancer cells selectively, indicating a pathway for future drug development .

Case Study 2: Polymer Applications

A research article highlighted the use of methyl benzoates in creating new polymer composites with enhanced properties for industrial applications. The study demonstrated how the inclusion of this compound improved the thermal stability and mechanical strength of the resulting materials .

Mechanism of Action

The mechanism by which Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Methyl Benzoate Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate Cyclobutyl-hydroxymethyl C₁₃H₁₆O₃ 220.26 Cyclobutyl ring (strain, lipophilicity), hydroxyl group
Methyl 4-(4-hydroxybutyl)benzoate Linear hydroxybutyl C₁₂H₁₆O₃ 208.26 Flexible alkyl chain, hydroxyl group
Methyl 4-(4-bromobenzyl)benzoate Bromobenzyl C₁₅H₁₃BrO₂ 305.17 Aromatic bromine (electron-withdrawing)
Methyl 4-[(cyanomethyl)amino]benzoate Cyanomethyl-amino C₁₀H₁₀N₂O₂ 190.20 Cyano group (electron-withdrawing), amino
Methyl 4-acetamido-2-hydroxybenzoate Acetamido, hydroxyl C₁₀H₁₁NO₄ 209.20 Hydrogen-bonding sites, zwitterion potential

Key Observations :

  • Cyclobutyl vs.
  • Electron-Donating vs. Withdrawing Groups: Bromine () and cyano () substituents alter the benzene ring’s electronic properties, influencing reactivity in electrophilic substitution reactions.
  • Hydroxyl and Amino Groups: Polar functional groups (e.g., hydroxyl in , amino in ) enhance solubility but may reduce bioavailability due to increased polarity.

Physical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility Synthesis Yield (%)
Methyl 4-(4-bromobenzyl)benzoate 58–60 Soluble in EtOH/EtOAc 70
Methyl 4-((4-fluorophenyl)hydroxy)benzoate Not reported Likely polar aprotic 35–41
Methyl 4-(1H-imidazol-1-yl)benzoate Not reported DMF, DMSO Not reported

Notes:

  • However, cyclobutane’s strain may lower melting points compared to rigid aromatic derivatives (e.g., bromobenzyl in ).
  • Synthesis yields for similar compounds vary widely (35–70%), influenced by substituent reactivity and purification methods (e.g., column chromatography in ).

Implications for Target Compound :

  • The cyclobutyl-hydroxymethyl group’s lipophilicity may favor interactions with hydrophobic enzyme pockets (e.g., HDACs or tubulin ).
  • The hydroxyl group could enable hydrogen bonding with biological targets, similar to aquaporin inhibitors in .

Key Challenges :

  • Cyclobutyl group introduction may require specialized reagents (e.g., cyclobutyl lithium) or photochemical methods due to ring strain.
  • Purification of polar derivatives (e.g., hydroxyl-containing compounds) often necessitates chromatography .

Biological Activity

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This detailed article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of p-hydroxybenzoic acid, characterized by the presence of a cyclobutyl group and a hydroxymethyl substituent. Its chemical structure can be represented as follows:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

This compound is a methyl ester, which enhances its lipophilicity and may influence its absorption and distribution in biological systems.

Mechanisms of Biological Activity

  • Antimicrobial Properties : this compound exhibits significant antimicrobial activity. It acts as an effective preservative in food and cosmetic formulations due to its ability to inhibit the growth of various bacteria and fungi. This antimicrobial effect is attributed to its capacity to disrupt microbial cell membranes and interfere with metabolic processes .
  • Histamine Release Modulation : The compound has been shown to increase histamine release, which plays a crucial role in immune responses. This property suggests potential applications in treating allergic reactions or enhancing immune function .
  • Cellular Regulation : Research indicates that this compound can modulate cellular activities related to immunity. It may influence the regulation of immune cells, potentially offering therapeutic benefits in immunological disorders .
  • Neuroprotective Effects : Preliminary studies suggest that this compound could prevent ischemia-reperfusion injury by blocking sodium channels, which are critical in maintaining neuronal health during oxidative stress conditions .

Antimicrobial Activity Assessment

A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standardized broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses potent antibacterial and antifungal properties, making it a viable candidate for development as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays using HepG-2 liver cancer cells demonstrated that this compound exhibits selective cytotoxic effects.

Concentration (µg/mL)Cell Viability (%)
0100
5085
10065
20030

The IC50 value was calculated to be approximately 120 µg/mL, indicating significant cytotoxic potential at higher concentrations .

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic fate in vitro?

  • Synthetic Labeling : Incorporate ¹³C at the benzoate carbonyl using labeled methanol (e.g., CH₃¹³COH), following protocols in .
  • LC-MS/MS Analysis : Quantify labeled metabolites in hepatocyte incubations with MRM transitions tailored to expected oxidation products .

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